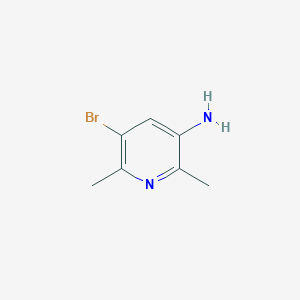![molecular formula C26H41NO2 B13903025 (9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is a synthetic compound with the molecular formula C26H41NO2. It is characterized by the presence of a methoxybenzyl group attached to an octadecadienamide backbone. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as linoleic acid and 3-methoxybenzylamine.
Amidation Reaction: Linoleic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-methoxybenzylamine under basic conditions to form the desired amide.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide.
Industrial Production Methods
Industrial production of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide backbone can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to its corresponding saturated amide using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran, followed by the addition of alkyl halides.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide has several scientific research applications:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation and oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation and oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methoxybenzyl)linoleamide: Similar structure but lacks the specific double bond configuration of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide.
N-(3-Methoxybenzyl)oleamide: Contains a single double bond in the fatty acid chain.
N-(3-Methoxybenzyl)stearamide: Saturated fatty acid chain without double bonds.
Uniqueness
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is unique due to its specific double bond configuration (9Z,12Z), which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C26H41NO2 |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7+,11-10+ |
Clave InChI |
BMQBTHWVNBJSPS-ZDVGBALWSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
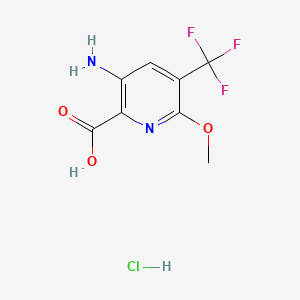
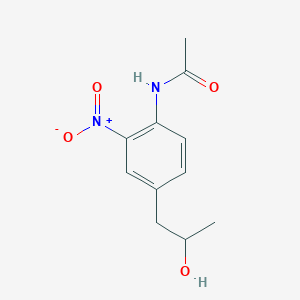
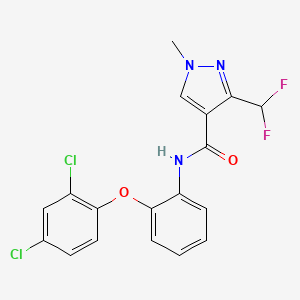
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)

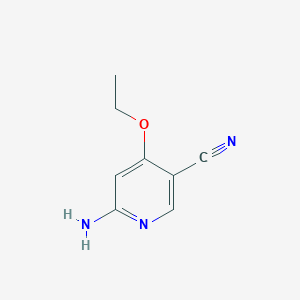
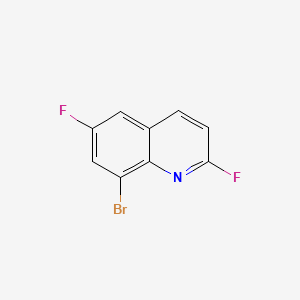
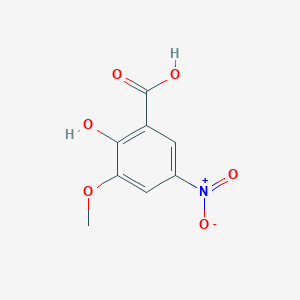
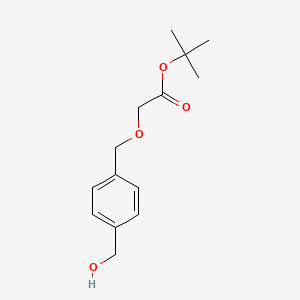
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
